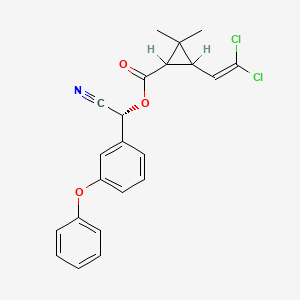

(1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

Description

This compound is a stereoisomeric pyrethroid derivative characterized by its cyclopropane core, dichlorovinyl substituent, and (R)-cyano(3-phenoxyphenyl)methyl ester group. Its molecular formula is C₂₂H₁₉Cl₂NO₃, with an average molecular mass of 416.30 g/mol . The (1S,3S) configuration of the cyclopropane ring and the (R)-stereochemistry of the cyano group are critical for its bioactivity, as these features optimize binding to insect sodium channels, enhancing insecticidal potency while minimizing mammalian toxicity .

Properties

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17?,18-,20?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-FDYSRKEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(C1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline] | |

| Record name | alpha-Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C @ 0.07 mm Hg | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 309 | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C)., Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol., In water, 0.01 mg/l @ 25 °C. | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 309 | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 g/ml @ 20 °C | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 309 | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000017 [mmHg], 1.73X10-5 mm Hg @ 20 °C | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 309 | |

| Record name | alpha-Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 309 | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous yellowish brown semisolid mass., Colorless crystals | |

CAS No. |

67375-30-8 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

78-81 °C | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 309 | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biological Activity

(1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is a synthetic pyrethroid insecticide, primarily utilized for its efficacy in pest control. This compound exhibits potent biological activity against a wide range of agricultural pests, making it a valuable tool in integrated pest management strategies.

Chemical Structure and Properties

The chemical structure of (1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is characterized by the presence of a cyano group and a cyclopropane carboxylate moiety. Its molecular formula is with a molecular weight of approximately 404.30 g/mol.

The primary mode of action of this compound involves the disruption of sodium ion channels in the nervous systems of insects. By prolonging the opening of these channels, it leads to hyperexcitation and eventual paralysis of the target pests. This mechanism is similar to that of other pyrethroids, which are known for their rapid knockdown effects on insects.

Efficacy Against Pests

Research indicates that (1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate demonstrates high toxicity against various agricultural pests including:

- Aphids : Effective at low concentrations.

- Whiteflies : Rapid knockdown observed.

- Spider Mites : Significant mortality rates reported.

Table 1: Toxicity Data Against Common Pests

| Pest Type | LC50 (µg/L) | Observations |

|---|---|---|

| Aphids | 5.0 | High mortality within 24 hours |

| Whiteflies | 8.5 | Rapid knockdown effect |

| Spider Mites | 12.0 | Significant reduction in population |

Environmental Impact

The environmental persistence and toxicity profiles have been evaluated in various studies. The compound is classified as highly toxic to aquatic organisms and poses risks to non-target species if not managed properly.

Case Study 1: Agricultural Application

In a field trial conducted on cotton crops, the application of (1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate resulted in a substantial reduction in pest populations compared to untreated plots. The trial demonstrated effective control over aphid and whitefly infestations while maintaining beneficial insect populations.

Case Study 2: Resistance Management

A study investigating resistance development in pest populations highlighted that rotating this compound with other classes of insecticides reduced the likelihood of resistance emergence. This strategy is essential for sustainable pest management practices.

Research Findings

Recent evaluations have focused on the safety profile and potential human health risks associated with exposure to (1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate. Toxicological assessments indicate that while it poses acute toxicity risks via ingestion or dermal exposure, proper handling and application protocols can mitigate these risks.

Table 2: Toxicological Profile

| Exposure Route | Toxicity Level | Notes |

|---|---|---|

| Oral | Toxic | LD50 = 250 mg/kg in rats |

| Dermal | Moderately Toxic | Skin irritation observed |

| Inhalation | Low Risk | No significant effects noted |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their configurations, substituents, and properties:

Key Findings from Comparative Analysis

- Stereochemical Influence: The (1S,3S) configuration in the target compound maximizes insecticidal efficacy by aligning the dichlorovinyl and cyano groups for optimal sodium channel interaction. In contrast, the (1R,3R) isomer shows reduced activity due to steric hindrance .

- Substituent Effects :

- Halogen Variation : Replacing chlorine with bromine (as in the dibromo analog) increases molecular weight and lipophilicity, enhancing potency but raising environmental persistence risks .

- Fluorinated Derivatives : The chloro-trifluoropropenyl group in ’s compound improves photostability and metabolic resistance, critical for outdoor applications .

- Role of the Cyano Group: The (R)-cyano group in the target compound enhances binding affinity to insect targets while reducing mammalian toxicity, a feature absent in non-cyano analogs like the cis-isomer in .

Research Implications

The structural and stereochemical nuances of these compounds highlight the importance of rational design in pyrethroid development. For instance:

Preparation Methods

Intermediate Synthesis

The synthesis begins with two critical intermediates: (cyano)(3-phenoxyphenyl)methanol and cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride.

a. (Cyanо)(3-phenoxyphenyl)methanol

This intermediate is synthesized via nucleophilic substitution of the sodium salt of (hydroxy)(3-phenoxyphenyl)methanesulfonic acid with sodium cyanide. Reaction conditions include:

-

Solvent: Water (2.5 L per mole of substrate)

-

Temperature: 15°C during cyanide addition, followed by warming to room temperature

b. cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid Chloride

The acid chloride is prepared by treating cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with excess thionyl chloride (3:1 molar ratio). Key parameters:

Esterification Reaction

The final step couples the intermediates via esterification:

Conditions:

-

Solvent: Toluene (5.3 L per mole of alcohol)

-

Catalyst: Pyridine (1.1 equivalents)

-

Temperature: 40°C for 2.5 hours

Stereochemical Considerations

The target compound exhibits four stereocenters, necessitating precise control to isolate the (1S,3S)-(R) enantiomer pair.

Stereoselective Synthesis

The esterification step produces a racemic mixture of four diastereomers:

-

(1R,cis)-α-S

-

(1S,cis)-α-R

-

(1S,cis)-α-S

-

(1R,cis)-α-R

The desired enantiomers (1R,cis)-α-S and (1S,cis)-α-R are isolated via crystallization.

Crystallization and Isomer Separation

Cyclic Crystallization Process

The patented method involves:

-

Crystallization: Treating the racemic mixture with non-polar solvents (e.g., hexane) to precipitate the (1R,cis)-α-S and (1S,cis)-α-R enantiomers.

-

Equilibration: Residual isomers in the mother liquor are epimerized using amines (e.g., triethylamine) in aromatic hydrocarbons, regenerating the racemic mixture for repeated crystallization.

Table 1: Crystallization Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Solvent | Hexane (5 mL/g substrate) | |

| Temperature | 0–5°C | |

| Yield of Desired Isomers | 45–50% per cycle | |

| Purity | >99% enantiomeric excess (ee) |

Process Optimization and Scalability

Solvent Selection

Non-polar solvents (C5–C8 alkanes) maximize enantiomer precipitation, while polar solvents (e.g., isopropanol) favor residual isomer solubility.

Base Catalysis

Triethylamine (1–5 mol%) in toluene at 50°C accelerates epimerization, achieving >95% equilibration within 4 hours.

Analytical Characterization

Gas Chromatography (GC)

Nuclear Magnetic Resonance (NMR)

Industrial-Scale Production Challenges

Q & A

Q. What are the key considerations for synthesizing (1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate with high stereochemical purity?

- Methodological Answer: Synthesis requires precise control of cyclopropane ring formation and stereochemistry. A common approach involves cyclization of intermediates like 5-chloro-3,3-dimethylpentanoate derivatives, followed by esterification with the cyanohydrin moiety. Diastereomer separation via fractional crystallization or chiral chromatography is critical to isolate the (1S,3S)-(R) isomer. For example, intermediates such as 4,4-dimethyl-3,4-dihydro-2-pyranone (generated via oxidation and cyclization) are key precursors . Use of chiral catalysts or resolving agents (e.g., (S)-α-methylbenzylamine) can enhance enantiomeric excess .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

- Methodological Answer:

- Chiral HPLC or SFC (Supercritical Fluid Chromatography): Resolves enantiomers using columns like Chiralpak® IA/IB or cellulose-based stationary phases. Mobile phases often include hexane/isopropanol with 0.1% trifluoroacetic acid .

- NMR Spectroscopy: and NMR confirm cyclopropane ring geometry and dichlorovinyl configuration. NOESY experiments validate spatial arrangements of substituents .

- X-ray Crystallography: Definitive proof of stereochemistry, as demonstrated in structural reports for analogous cyclopropanecarboxylates .

Q. How does the stereochemistry of this compound influence its bioactivity as an insecticidal agent?

- Methodological Answer: The (1S,3S)-(R) configuration maximizes binding to insect voltage-gated sodium channels, disrupting neuronal function. Bioassays comparing enantiomers show that the cis-trans configuration of the cyclopropane ring and cyano group orientation are critical for potency. For example, the (1R,3R) isomer of cypermethrin exhibits 10–100× lower activity due to steric hindrance in target binding . Activity assessments should include electrophysiological assays (e.g., patch-clamp on insect neurons) and toxicity studies on model species (e.g., Drosophila melanogaster) .

Advanced Research Questions

Q. How can heuristic algorithms optimize reaction conditions for synthesizing this compound with improved yield and enantioselectivity?

- Methodological Answer: Bayesian optimization or genetic algorithms can systematically explore variables (e.g., temperature, solvent polarity, catalyst loading) to maximize yield and enantiomeric excess. For instance, a Bayesian workflow might prioritize high-dielectric solvents (e.g., DMF) for cyclopropanation steps, reducing side reactions. Experimental validation using microfluidic reactors allows rapid screening of conditions .

Q. How should researchers address contradictions in bioactivity data caused by isomeric impurities or degradation products?

- Methodological Answer:

- Impurity Profiling: Use LC-MS/MS to identify byproducts (e.g., hydrolyzed esters or oxidized dichlorovinyl groups).

- Bioactivity Normalization: Compare EC values of purified isomers vs. technical-grade mixtures. For example, residual (1R,3R) isomers in cypermethrin batches reduce observed potency by up to 40% .

- Stability Studies: Accelerated degradation under UV light or elevated humidity identifies labile functional groups (e.g., ester bonds) contributing to variability .

Q. What methodologies are recommended for studying the environmental degradation pathways of this compound?

- Methodological Answer:

- Photolysis Studies: Expose the compound to UV light (254–365 nm) in aqueous/organic matrices, followed by HPLC-UV/MS analysis to detect photoproducts like 3-phenoxybenzoic acid or dichlorovinyl derivatives .

- Soil Microcosm Experiments: Monitor degradation kinetics using -labeled compound to track mineralization or bound residues. Aerobic conditions typically favor microbial breakdown via esterase activity .

Q. How can computational modeling predict the binding affinity of this compound to non-target species’ sodium channels?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) with homology models of sodium channels (e.g., mammalian Nav1.4 vs. insect Nav1.1) identifies key interactions. For example, the cyano group forms hydrogen bonds with Thr in insects but clashes with Leu in mammals, explaining selective toxicity. MD simulations (100 ns) assess binding stability under physiological conditions .

Q. What advanced techniques isolate trace enantiomers from racemic mixtures of this compound?

- Methodological Answer:

- Chiral SFC with Polar Stationary Phases: Achieves baseline separation using columns like Chiralpak® IG with CO/methanol gradients.

- Crystallization-Induced Diastereomer Transformation: Introduce a chiral resolving agent (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, selectively crystallizing the desired enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.